Regiochemical Differentiation: 2(1H)-one vs. 1(2H)-one Carbonyl Position Dictates Enolate Reactivity and Downstream Carboxylation Yield
In the Baston et al. 5α-reductase inhibitor program, 6-phenyl-3,4-dihydronaphthalen-2(1H)-one (compound 1c) was the exclusive substrate for Heck-type carboxylation, yielding 6-phenyl-3,4-dihydro-naphthalene-2-carboxylic acid after methoxy carbonylation and hydrolysis. The 1(2H)-one regioisomer (6-phenyl-1-tetralone) was not employed in this transformation because the 2(1H)-one carbonyl is conjugated with the endocyclic double bond, enabling regioselective carboxylation at the 2-position [1]. The synthetic strategy consisted of triflation of the 2(1H)-one followed by Pd-catalyzed carboxylation or Negishi coupling—a sequence inaccessible to the 1(2H)-one regioisomer without fundamentally different protecting group and activation strategies [1].
| Evidence Dimension | Suitability as substrate for Pd-catalyzed 2-position carboxylation via triflate intermediate |
|---|---|
| Target Compound Data | 6-Phenyl-3,4-dihydronaphthalen-2(1H)-one (1c): successfully triflated at the 2-position enol, followed by Heck-type methoxy carbonylation and hydrolysis to yield 6-phenyl-3,4-dihydro-naphthalene-2-carboxylic acid [1] |
| Comparator Or Baseline | 6-Phenyl-3,4-dihydronaphthalen-1(2H)-one (6-phenyl-1-tetralone): not used in the Heck carboxylation route; the 1(2H)-one carbonyl position precludes formation of the requisite 2-triflate intermediate for this specific carboxylation chemistry [1] |
| Quantified Difference | Qualitative synthetic incompatibility: the 2(1H)-one enables a validated 3-step sequence (triflation → methoxy carbonylation → hydrolysis) that is not applicable to the 1(2H)-one regioisomer |
| Conditions | Heck-type carboxylation: (i) triflation of ketone, (ii) Pd(OAc)₂/dppp, CO, MeOH, Et₃N, DMF; (iii) hydrolysis [1] |
Why This Matters
Procurement of the correct 2(1H)-one regioisomer is essential for researchers replicating the Baston et al. synthetic route; the 1(2H)-one regioisomer (also commercially available under a similar CAS) will not yield the same carboxylation products, resulting in failed syntheses and wasted resources.
- [1] Baston E, Salem OI, Hartmann RW. 6-Substituted 3,4-dihydro-naphthalene-2-carboxylic acids: synthesis and structure-activity studies in a novel class of human 5α reductase inhibitors. J Enzyme Inhib Med Chem. 2002;17(5):303-320. doi:10.1080/1475636021000059092 View Source
